![molecular formula C24H28N2S4 B12582601 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene CAS No. 223800-33-7](/img/structure/B12582601.png)
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is an organic compound with the molecular formula C28H32N2S4 This compound is characterized by its unique structure, which includes two pyridyl groups attached to a benzene ring, each substituted with methylthiomethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-bis(methylthiomethyl)-4-pyridyl derivatives.
Coupling Reaction: These derivatives are then coupled with a benzene ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) and require specific solvents like toluene or dimethylformamide (DMF). The temperature and reaction time vary depending on the specific protocol used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or benzene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as organic semiconductors and sensors.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(methylthio)benzene: A simpler analog with only methylthio groups attached to the benzene ring.
1,4-Bis(methylthiomethyl)benzene: Similar structure but lacks the pyridyl groups.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: Contains pyridyl groups but with different substituents.
Uniqueness
1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene is unique due to the presence of both pyridyl and methylthiomethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
223800-33-7 |
|---|---|
Fórmula molecular |
C24H28N2S4 |
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
4-[4-[2,6-bis(methylsulfanylmethyl)pyridin-4-yl]phenyl]-2,6-bis(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C24H28N2S4/c1-27-13-21-9-19(10-22(25-21)14-28-2)17-5-7-18(8-6-17)20-11-23(15-29-3)26-24(12-20)16-30-4/h5-12H,13-16H2,1-4H3 |
Clave InChI |
GPXIWKUAVIHMEH-UHFFFAOYSA-N |
SMILES canónico |
CSCC1=CC(=CC(=N1)CSC)C2=CC=C(C=C2)C3=CC(=NC(=C3)CSC)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![8-Hydroxy-N-[(1,3-thiazol-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12582530.png)

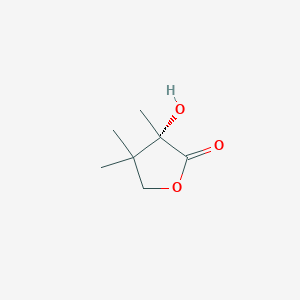
![tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane](/img/structure/B12582549.png)
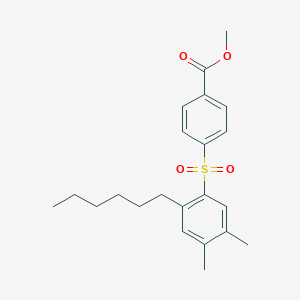
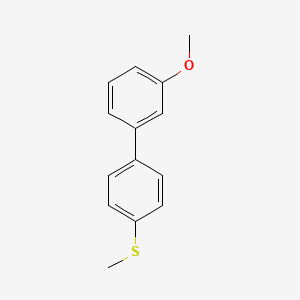
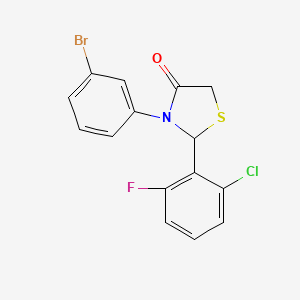
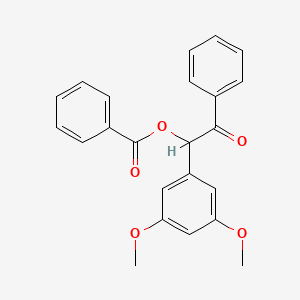
![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B12582585.png)
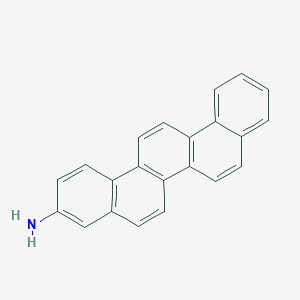
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12582594.png)
